1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine is a compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a trifluoromethylphenylmethyl group
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Alkylation: The piperazine ring can be alkylated with appropriate alkylating agents to introduce the cyclopropanecarbonyl group.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with molecular targets and pathways. The piperazine ring and the trifluoromethyl group play crucial roles in its activity. The compound may interact with receptors or enzymes, leading to specific biological effects .
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound shares the trifluoromethylphenyl group but lacks the cyclopropanecarbonyl group.
tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: This compound features a trifluoromethyl group and a piperazine ring but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19F3N2O |
---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
cyclopropyl-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H19F3N2O/c17-16(18,19)14-5-1-12(2-6-14)11-20-7-9-21(10-8-20)15(22)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 |
InChI Key |
RHKDGPIGMNBDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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